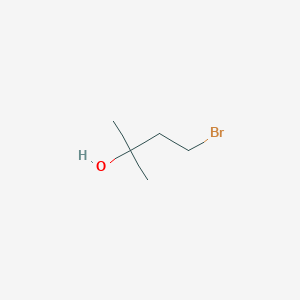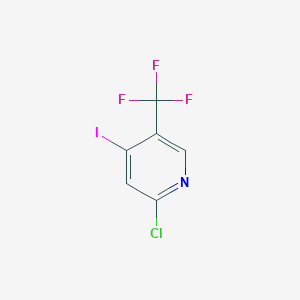
2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is a chemical compound that is part of the pyridine family, characterized by the presence of chlorine, iodine, and a trifluoromethyl group attached to the pyridine ring. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the creation of more complex molecules for various applications, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 2-chloro-4-iodo-5-(trifluoromethyl)pyridine can be achieved through a process known as halogen shuffling. This involves starting with 2-chloro-6-(trifluoromethyl)pyridine, treating it with lithium diisopropylamide in tetrahydrofuran (THF) at -85°C, and subsequently with iodine to obtain the 3-iodo derivative. This intermediate can then be isomerized to yield the desired 2-chloro-4-iodo-5-(trifluoromethyl)pyridine. The iodo compound thus formed can be further manipulated through halogen/metal exchange and electrophilic trapping, demonstrating its versatility as a synthetic building block .
Molecular Structure Analysis
The molecular structure of related pyridine compounds has been extensively studied using various spectroscopic methods. For instance, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by Fourier-transform infrared spectroscopy (FT-IR), proton and carbon-13 nuclear magnetic resonance (1H and 13C NMR), and density functional theory (DFT) calculations. These studies provide insights into the vibrational frequencies, chemical shifts, and electronic absorption spectra, which are crucial for understanding the reactivity and properties of the molecule .
Chemical Reactions Analysis
The reactivity of 2-chloro-4-iodo-5-(trifluoromethyl)pyridine allows for its use in various chemical reactions. For example, it can be used as a starting material for the synthesis of pyridine-4-yl-boronic acid, which is a valuable compound in Suzuki coupling reactions. The synthesis process involves reacting with n-butyl lithium reagent under controlled conditions, leading to high yields and purity of the boronic acid derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4-iodo-5-(trifluoromethyl)pyridine and related compounds are influenced by their molecular structure. The presence of electronegative atoms such as chlorine, iodine, and fluorine affects the electron distribution within the molecule, as evidenced by computational studies on similar molecules. These studies include Mulliken's charges, molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and thermodynamic properties. Such properties are essential for predicting the behavior of the compound in different environments and its interactions with other molecules .
Applications De Recherche Scientifique
Synthesis and Characterization
Halogen Shuffling in Pyridines : 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine can be derived from 2-chloro-6-(trifluoromethyl)pyridine using lithium diisopropylamide and iodine. This process demonstrates the versatility of halogen positions in pyridines for further chemical manipulations (Mongin, Tognini, Cottet, & Schlosser, 1998).
Structural Characterization of Interaction Products : The interaction of 5-trifluoromethyl-pyridine-2-thione with iodine, leading to products similar to 2-chloro-4-iodo-5-(trifluoromethyl)pyridine, was investigated, providing insights into the molecular structure and bonding characteristics of such compounds (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Functionalizations of Chloro- and Iodo(trifluoromethyl)pyridines : This research explores the functionalization of various chloro- and iodo(trifluoromethyl)pyridines, including compounds akin to 2-chloro-4-iodo-5-(trifluoromethyl)pyridine, providing a framework for developing new chemical syntheses (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Specific Applications and Synthesis Studies
Synthesis of Boronic Acid Derivatives : The synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid using 2-chloro-4-iodo-5-trifluoromethyl pyridine as a raw material was studied, showcasing its potential application in creating boronic acid derivatives (Liu Guoqua, 2014).
Summary of Synthetic Methods and Applications : This paper provides an overview of the synthesis methods for 2-chloro-5-trifluoromethyl pyridine, a related compound, and its applications in various fields like pharmaceuticals and agrochemicals, suggesting similar applications for 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (Li Zheng-xiong, 2004).
Safety And Hazards
2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and getting medical attention .
Orientations Futures
The major use of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine will be discovered in the future .
Propriétés
IUPAC Name |
2-chloro-4-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEQBBXEZSNIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378715 | |
| Record name | 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | |
CAS RN |
505084-55-9 | |
| Record name | 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



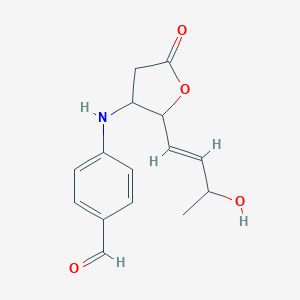
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)


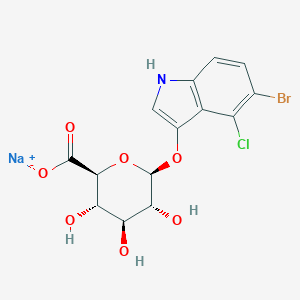
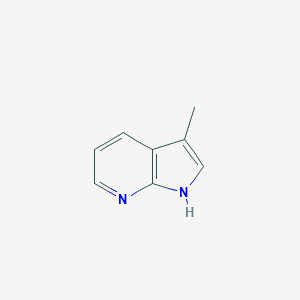
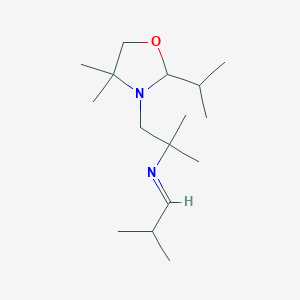
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)

